molecular formula C8H12N2O B13686819 5-Ethyl-2-methoxypyridin-4-amine

5-Ethyl-2-methoxypyridin-4-amine

Cat. No.: B13686819
M. Wt: 152.19 g/mol
InChI Key: XVOXCKFNMWMJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-methoxypyridin-4-amine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with an ethyl group at the 5-position, a methoxy group at the 2-position, and an amino group at the 4-position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methoxypyridin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypyridine with ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial production process often includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methoxypyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridines with different functional groups.

Scientific Research Applications

5-Ethyl-2-methoxypyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridin-4-amine: Similar structure but lacks the ethyl group at the 5-position.

    5-Methyl-2-methoxypyridin-4-amine: Similar structure but has a methyl group instead of an ethyl group at the 5-position.

Uniqueness

5-Ethyl-2-methoxypyridin-4-amine is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-ethyl-2-methoxypyridin-4-amine

InChI

InChI=1S/C8H12N2O/c1-3-6-5-10-8(11-2)4-7(6)9/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

XVOXCKFNMWMJGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.